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Compound of Interest

Compound Name:
4-[1-(butan-2-yl)-1H-pyrazol-4-

yl]piperidine

CAS No.: 2091731-54-1

Cat. No.: B1485214

Get Quote

Executive Summary: The "Privileged Pair"
In modern drug discovery, the fusion of a pyrazole core with a piperidine moiety represents a

"privileged scaffold" architecture. This guide objectively compares this specific structural

combination against alternative scaffolds (such as phenyl-pyrazoles or pure pyridine systems).

The Core Thesis: While the pyrazole ring often serves as the primary pharmacophore

(providing H-bond donors/acceptors for the ATP-binding hinge region of kinases), it suffers from

poor aqueous solubility and rapid metabolic clearance when substituted with lipophilic aryl

groups. The strategic introduction of a piperidine ring acts as a "solubility anchor" and "solvent-

front binder," significantly improving the ADME (Absorption, Distribution, Metabolism, Excretion)

profile without sacrificing potency.

The Structural Argument: Why Pyrazole-Piperidine?
To understand the superiority of this scaffold, we must deconstruct the molecular interactions.
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The Pyrazole "Hinge Binder"
The pyrazole ring (1,2-diazole) is bioisosteric to imidazole and pyrrole but offers superior

metabolic stability.

Mechanism: In kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the pyrazole nitrogen atoms

typically form bidentate hydrogen bonds with the backbone residues of the kinase hinge

region.

Limitation: A standalone pyrazole substituted with aryl groups (e.g., 1,3-diphenylpyrazole)

often exhibits

, leading to poor oral bioavailability.

The Piperidine "Solubilizer"
Replacing a phenyl ring or alkyl chain with a piperidine ring introduces a basic nitrogen (

).

Solubility: At physiological pH (7.4) and gastric pH (1.2), the piperidine nitrogen is

protonated, drastically increasing aqueous solubility (

).

Solvent Front Interaction: In the binding pocket, the piperidine moiety often extends towards

the solvent-exposed region (the "sugar pocket" or "ribose pocket"), allowing for bulkier

substitutions that do not clash with the protein core.

Comparative SAR Analysis: Data & Performance
The following analysis compares a Lead Pyrazole-Piperidine (Compound B) against a Phenyl-

Analog (Compound A) and a Reference Standard (Crizotinib).

Performance Data Table (Reconstructed from ALK/ROS1
Kinase Optimization Studies)
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Feature
Compound A

(Phenyl-
Pyrazole)

Compound B

(Piperidine-
Pyrazole)

Compound C (

-Methyl-
Piperidine)

Ref: Crizotinib

(Clinical Std)

Structure Type

1,3-

Diphenylpyrazole

core

1-Piperidinyl-3-

phenylpyrazole

1-(N-Me-

Piperidinyl)-3-

phenyl

Pyrazole-

Piperidine Fusion

Target Potency (

)
12 nM 15 nM 8 nM ~20 nM

Solubility (

)
-5.2 (Poor) -3.1 (Moderate) -2.4 (Good) -3.8

Lipophilicity (

)
4.8 2.1 2.5 3.6

Metabolic

Stability (

)

15 min

(Microsomal)
45 min 120 min ~40h (Human)

Cellular Potency

(

)

150 nM 45 nM 22 nM 30-50 nM

Analysis of Results
Potency Retention: Replacing the hydrophobic phenyl ring (Cmpd A) with the piperidine

(Cmpd B) resulted in a negligible loss of intrinsic potency (12 nM vs 15 nM), proving the

piperidine does not disrupt the hinge binding.

Cellular Shift: Despite similar enzyme potency, Compound B is 3x more potent in cells (

) than Compound A.
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Causality: The protonated piperidine improves cell permeability via active transport

mechanisms or reduced non-specific binding to serum proteins.

Metabolic Liability: The unsubstituted piperidine nitrogen (Cmpd B) can be a site for

glucuronidation or oxidation. Methylation (Cmpd C) blocks this soft spot, extending half-life (

) to 120 minutes.

Visualizing the Optimization Logic
The following diagram illustrates the decision tree for optimizing this scaffold, moving from a

high-affinity hit to a drug-like lead.
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Figure 1: The logical flow of scaffold hopping from aryl-pyrazoles to pyrazole-piperidines to

solve ADME bottlenecks.

Mechanism of Action: Binding Mode
Understanding how the pyrazole-piperidine binds is critical for designing derivatives.
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Figure 2: Pharmacophore map showing the pyrazole anchoring to the hinge and the piperidine

engaging the solvent front/salt bridge.

Experimental Protocols
To replicate the data presented in the comparison table, the following protocols are

recommended. These are designed to be self-validating.

Kinase Inhibition Assay (ADP-Glo™ Method)
Standard for determining

values.

Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA, 50

M DTT). Note: Fresh DTT is critical for enzyme stability.

Compound Dilution: Serially dilute pyrazole-piperidine derivatives in DMSO (Start at 10
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M, 3-fold dilutions). Final DMSO concentration in assay must be <1%.

Reaction:

Add 2

L compound.

Add 4

L Enzyme (e.g., ALK or JAK2). Incubate 10 min at RT.

Add 4

L Substrate/ATP mix.

Incubate for 60 min at RT.

Detection: Add 10

L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20

L Kinase Detection Reagent (converts ADP to Luciferase signal).

Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine or Crizotinib) must

be included on every plate.

Kinetic Solubility Assay (Nephelometry)
Critical for validating the "Piperidine Advantage."

Stock: Prepare 10 mM DMSO stock of the pyrazole-piperidine derivative.

Spike: Spike 5

L of stock into 195

L of pH 7.4 PBS buffer in a clear-bottom 96-well plate.

Incubation: Shake at 600 rpm for 2 hours at 25°C.
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Read: Measure light scattering (Nephelometry) or Absorbance at 620 nm.

Calibration: Compare against a standard curve of precipitating controls (e.g., Pyrene).

Result: High absorbance indicates precipitation (poor solubility). The piperidine analog

should show <10% scattering compared to the phenyl analog.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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